molecular formula C8H6BrN3O2 B1433775 methyl 5-bromo-1H-benzo[d][1,2,3]triazole-7-carboxylate CAS No. 1354763-56-6

methyl 5-bromo-1H-benzo[d][1,2,3]triazole-7-carboxylate

Cat. No.: B1433775
CAS No.: 1354763-56-6
M. Wt: 256.06 g/mol
InChI Key: WBTZDZSHLVPNLU-UHFFFAOYSA-N
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Description

Methyl 5-bromo-1H-benzo[d][1,2,3]triazole-7-carboxylate is a chemical compound that belongs to the class of benzo[d][1,2,3]triazoles. This compound is characterized by the presence of a bromine atom at the 5th position and a carboxylate ester group at the 7th position of the benzo[d][1,2,3]triazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromo-1H-benzo[d][1,2,3]triazole-7-carboxylate typically involves the bromination of 1H-benzo[d][1,2,3]triazole followed by esterification. One common method involves the use of bromine in the presence of a catalyst to introduce the bromine atom at the desired position. The esterification can be achieved using methanol and a suitable acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-1H-benzo[d][1,2,3]triazole-7-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the triazole ring.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while reduction can produce a de-brominated product .

Scientific Research Applications

Methyl 5-bromo-1H-benzo[d][1,2,3]triazole-7-carboxylate is utilized in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 5-bromo-1H-benzo[d][1,2,3]triazole-7-carboxylate involves its interaction with specific molecular targets. The bromine atom and the carboxylate ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole: Similar structure but lacks the carboxylate ester group.

    Methyl 1H-benzo[d][1,2,3]triazole-7-carboxylate: Similar structure but lacks the bromine atom.

Uniqueness

Methyl 5-bromo-1H-benzo[d][1,2,3]triazole-7-carboxylate is unique due to the presence of both the bromine atom and the carboxylate ester group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 6-bromo-2H-benzotriazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)5-2-4(9)3-6-7(5)11-12-10-6/h2-3H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTZDZSHLVPNLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC2=NNN=C12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 5-bromo-1H-benzo[d][1,2,3]triazole-7-carboxylate
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methyl 5-bromo-1H-benzo[d][1,2,3]triazole-7-carboxylate
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methyl 5-bromo-1H-benzo[d][1,2,3]triazole-7-carboxylate
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methyl 5-bromo-1H-benzo[d][1,2,3]triazole-7-carboxylate

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